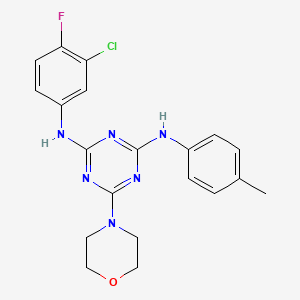

![molecular formula C13H19N7O B2958196 1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 2034353-08-5](/img/structure/B2958196.png)

1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

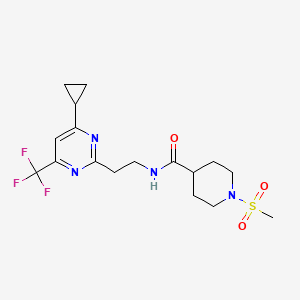

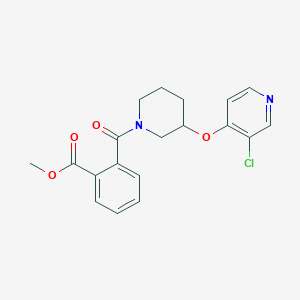

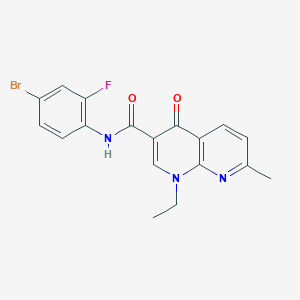

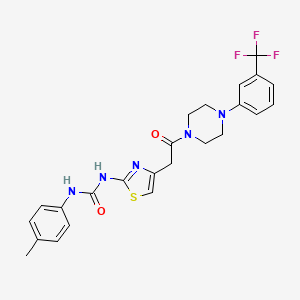

The synthesis of such compounds often involves multi-step reactions. For instance, a similar compound was synthesized via a series of six chemical reactions, starting with the reaction between ethyl carbazate and 3-chloro-2-nitropyridine. The triazole-containing pyridazine motif was introduced via a cycloaddition reaction, and the urea moiety was introduced by reacting the intermediate with ethyl isocyanate in the presence of triethylamine.Molecular Structure Analysis

The molecular structure of such compounds can be determined using various methods such as mass spectrometry, elemental analysis, and X-ray crystallography. For instance, a similar compound was characterized using these methods.Chemical Reactions Analysis

The chemical reactions involving such compounds are often complex and involve multiple steps. For instance, the synthesis of a similar compound involved a series of six chemical reactions.Wissenschaftliche Forschungsanwendungen

Drug Discovery

The compound’s unique structure allows for various applications in drug discovery. The pyrrolidine ring, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Biology

In the field of molecular biology, the compound can be used to explore the pharmacophore space due to its sp3-hybridization . This allows for the creation of a diverse range of molecules with different biological profiles .

Synthesis of Alkaloids

Pyrrolidin-2-ones, a component of this compound, have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.

Development of β-Amino Acids

The compound can be used in the development of unusual β-amino acids such as statin and its derivatives . These amino acids have significant biological activities and are used in various pharmaceutical applications.

Antimicrobial Activity

Derivatives of this compound exhibit diverse biological activities such as antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Activity

The compound and its derivatives have shown anticancer activity . This opens up possibilities for its use in cancer research and treatment.

Anti-inflammatory Activity

The compound has potential anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs.

Wirkmechanismus

Target of Action

The compound, 1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea (ETPU), is a member of the triazole-containing pyridazine derivatives family. Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .

Mode of Action

. This interaction can lead to changes in the function of these targets, potentially leading to the observed pharmacological effects.

Biochemical Pathways

. These activities suggest that triazole compounds, and by extension ETPU, could affect multiple biochemical pathways.

Pharmacokinetics

. These studies could provide insights into the potential ADME properties of ETPU, but specific studies on ETPU would be needed for accurate information.

Eigenschaften

IUPAC Name |

1-ethyl-3-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N7O/c1-2-14-13(21)15-9-12-17-16-10-5-6-11(18-20(10)12)19-7-3-4-8-19/h5-6H,2-4,7-9H2,1H3,(H2,14,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGMHZQAZKCXRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2958113.png)

![4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2958119.png)

![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2958124.png)

![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2958134.png)

![(Z)-ethyl 2-((5-bromo-2-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2958136.png)